Home > Products > Screening Compounds P91071 > 1-Acetyl-5,5-diphenylimidazolidin-4-one
1-Acetyl-5,5-diphenylimidazolidin-4-one - 16459-56-6

1-Acetyl-5,5-diphenylimidazolidin-4-one

Catalog Number: EVT-1192993
CAS Number: 16459-56-6
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from 5,5-diphenylimidazolidin-4-one through acetylation. It is classified under organic compounds with a specific focus on heterocycles and imidazolidinones, which are often studied for their pharmacological properties. The synthesis and characterization of such compounds have been documented in various scientific studies focusing on their biological activity and synthetic pathways .

Synthesis Analysis

The synthesis of 1-acetyl-5,5-diphenylimidazolidin-4-one typically involves the acetylation of 5,5-diphenylimidazolidin-4-one using acetic anhydride or acetyl chloride as the acetylating agent. The reaction can be conducted under reflux conditions to ensure complete conversion.

General Procedure:

  1. Reagents:
    • 5,5-diphenylimidazolidin-4-one
    • Acetic anhydride or acetyl chloride
    • Solvent (e.g., dichloromethane or acetic acid)
  2. Reaction Conditions:
    • The starting compound is dissolved in the solvent.
    • Acetic anhydride is added dropwise while stirring.
    • The mixture is heated under reflux for several hours.
    • After completion, the reaction mixture is cooled, and water is added to precipitate the product.
    • The crude product is filtered, washed, and purified by recrystallization.
  3. Yield and Purity: The yield can vary depending on the reaction conditions but typically ranges from 50% to 80%, with purity assessed via thin-layer chromatography and spectroscopic methods such as nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

The molecular structure of 1-acetyl-5,5-diphenylimidazolidin-4-one features a five-membered ring containing two nitrogen atoms. The acetyl group is attached to one of the nitrogen atoms (N1), while the diphenyl groups are substituted at the C2 position.

Structural Characteristics:

  • Molecular Formula: C16H16N2O
  • Molecular Weight: Approximately 268.31 g/mol
  • Key Functional Groups:
    • Imidazolidinone ring
    • Acetyl group

Spectroscopic Data:

  • Nuclear Magnetic Resonance Spectroscopy: Shows characteristic peaks corresponding to the hydrogen atoms in the imidazolidine ring and phenyl groups.
  • Infrared Spectroscopy: Displays absorption bands indicative of carbonyl (C=O) stretching associated with the acetyl group.
Chemical Reactions Analysis

1-Acetyl-5,5-diphenylimidazolidin-4-one can undergo various chemical reactions typical for imidazolidinones:

Key Reactions:

  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to various derivatives.
  • Acylation Reactions: Further acylation can modify its structure for enhanced biological activity.
  • Hydrazinolysis: Reacting with hydrazine can yield hydrazone derivatives, which may exhibit different pharmacological properties .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically forms pale yellow crystals.
  • Melting Point: Approximately 295 °C.

Chemical Properties:

  • Solubility: Soluble in organic solvents like dichloromethane and acetic acid; limited solubility in water.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature variations.

Analytical Techniques:

Characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy
  • Infrared Spectroscopy
  • Mass Spectrometry
Applications

1-Acetyl-5,5-diphenylimidazolidin-4-one has potential applications in medicinal chemistry due to its structural properties:

Scientific Applications:

  • Pharmaceutical Development: Investigated for antiepileptic and anti-inflammatory activities.
  • Chemical Synthesis: Serves as a precursor for synthesizing more complex heterocyclic compounds.

Biological Research:

Studies have explored its effects on neuronal pathways and potential therapeutic uses in treating neurological disorders .

Introduction to Imidazolidinone Derivatives

Structural Classification of Imidazolidinones and Thiohydantoins

Imidazolidinones are systematically categorized based on carbonyl position and heteroatom substitution, generating distinct pharmacophoric topographies:

Table 1: Structural Classification of Core Imidazolidinone Derivatives

Core StructureSystematic NameKey Structural FeaturesBiological Relevance
Imidazolidin-2-one2-ImidazolidinoneCarbonyl at N3-C2 position; saturated C4-C5 bondSolvents (DMI), chiral auxiliaries, antibiotic precursors
Imidazolidin-4-one4-ImidazolidinoneCarbonyl at N1-C4 position; enolizable proton at C5Enol-based catalysis, kinase inhibition scaffolds
5,5-Disubstituted-2,4-dioneHydantoinTwo carbonyls (C2, C4); acidic proton at N3Anticonvulsants (phenytoin), antiarrhythmics
2-Thioimidazolidin-4-one2-ThiohydantoinThiocarbonyl at C2; carbonyl at C4; nucleophilic sulfurAntitumor agents, radical scavengers

The 5,5-diphenyl substitution pattern—exemplified by phenytoin (5,5-diphenylimidazolidine-2,4-dione)—introduces significant steric bulk and π-system delocalization. This configuration restricts molecular flexibility while promoting hydrophobic interactions with biological targets. Thiohydantoins (imidazolidine-2-thione-4-ones) exhibit enhanced nucleophilicity and metal-chelating capacity due to thiocarbonyl substitution, expanding their utility in anticancer and antioxidant applications [1] [6]. Stereoelectronic differences between carbonyl and thiocarbonyl groups profoundly influence binding kinetics: thiocarbonyls demonstrate superior π-acceptance in enzyme active sites containing transition metals or cationic residues [1].

Historical Development of Hydantoin-Based Compounds in Medicinal Chemistry

The therapeutic exploration of imidazolidinones commenced with the serendipitous discovery of phenytoin’s anticonvulsant properties in 1908. Heinrich Biltz’s synthesis of 5,5-diphenylhydantoin established the foundational scaffold, though its pharmacological utility remained unrecognized until 1938 when Houston Merritt and Tracy Putnam identified its potent antiseizure effects in feline models. This seminal work catalyzed systematic structure-activity relationship (SAR) investigations into C5-substituted hydantoins:

Table 2: Historical Milestones in Hydantoin-Based Drug Development

YearDevelopmentSignificance
1908Biltz synthesis of 5,5-diphenylhydantoinFirst methodical preparation of symmetrical diaryl-substituted hydantoin core
1938Anticonvulsant efficacy demonstrated in electroshock seizure modelsValidation of hydantoins as viable neurotherapeutics; phenytoin approved in 1953
1950sDevelopment of ethotoin (3-ethyl-5-phenylhydantoin)Introduction of N3 alkylation to mitigate toxicity while retaining anticonvulsant activity
1970sStructural optimization for cardiotonic (azimilide) and antiarrhythmic effectsExpansion into cardiovascular therapeutics via sodium channel blockade
2000sApplication in xanthine oxidase inhibition (febuxostat analogues)Demonstrates scaffold versatility beyond neurology into metabolic disorder management

Phenytoin’s clinical adoption revolutionized epilepsy management by suppressing abnormal neuronal spread via voltage-gated sodium channel modulation. Subsequent derivatives like mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin) incorporated asymmetric C5 substitution to enhance bioavailability, while fosphenytoin introduced phosphate prodrug technology to overcome aqueous solubility limitations. The 21st century witnessed hydantoin motif integration into kinase inhibitors and xanthine oxidase antagonists, exemplified by febuxostat-based heterocycles targeting hyperuricemia [4] [5] [8]. This trajectory underscores the scaffold’s adaptability to diverse therapeutic targets through strategic substituent engineering.

Significance of Substitution Patterns in Imidazolidinone Pharmacophores

The pharmacological profile of imidazolidinones is exquisitely sensitive to substituent effects at three critical positions: N1/N3, C5, and the exocyclic carbonyl/thiocarbonyl. Methodical SAR analyses reveal deterministic relationships between electronic, steric, and lipophilic parameters and bioactivity:

  • N1/N3 Substitution: Acylation (e.g., 1-acetyl in the title compound) or alkylation of ring nitrogen atoms modulates membrane permeability, metabolic stability, and hydrogen-bond donor capacity. 1-Acetyl substitution enhances blood-brain barrier penetration in CNS-targeted agents by reducing polarity while preventing rapid hepatic glucuronidation. Conversely, N3-unsubstituted hydantoins exhibit pH-dependent ionization (pKₐ ~8–10), facilitating ionic trapping in excitable tissues [5] [7].

  • C5 Disubstitution: Symmetric 5,5-diphenyl configurations create a steric barrier enforcing coplanarity between phenyl rings and the heterocycle, promoting π-stacking with aromatic residues in enzyme binding pockets. Electron-withdrawing para-substituents (e.g., –NO₂, –CF₃) enhance sodium channel blocking in anticonvulsants, while electron-donating groups (e.g., –CH₃, –OCH₃) improve antioxidant efficacy via radical stabilization. Recent studies on 3-(3-aminophenyl)-1-[3-(2-hydroxyphenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives confirm superior anticonvulsant activity with electron-withdrawing C3' substituents (>95% seizure inhibition) versus electron-donating analogues (45–60% inhibition) in strychnine-induced models [7] [8].

  • Carbonyl/Thiocarbonyl Exchange: Thiocarbonyl substitution at C2 increases dipole moment (Δμ = 1.2–1.5 D) and polar surface area, enhancing interactions with transition metals and cationic amino acids. 2-Thiohydantoins demonstrate 3–5-fold greater radical scavenging capacity in DPPH assays compared to carbonyl analogues due to thiyl radical formation kinetics. This modification also alters metabolic pathways, reducing cytochrome P450-mediated clearance [1] [2].

Table 3: Bioactivity Modulation via Strategic Substituent Engineering

PositionSubstituent ClassPhysicochemical EffectBiological Consequence
N1Acetyl↓ Polarity; ↑ LogP (Δ+0.7–1.2); metabolic blockadeEnhanced CNS penetration; prolonged half-life
C55,5-Diphenyl↑ Steric bulk; ↑ π-system conjugationSodium channel pore blockade; hydrophobic pocket occupancy
C55-(p-Nitrophenyl)↑ Electron affinity; ↓ LUMO energyPotentiated enzyme inhibition (XO IC₅₀ < 0.1 μM)
C2Thiocarbonyl↑ Polarizability; ↑ H-bond acceptanceMetal chelation; enhanced antioxidant capacity

Contemporary design strategies exploit these principles synergistically—for instance, febuxostat-based amides integrate 5-thiazole or 1,2,4-triazole heterocycles with 1,3-dialkylhydantoin cores to achieve dual xanthine oxidase/cyclooxygenase inhibition (IC₅₀ 0.12–0.84 μM). Molecular modeling confirms that 5,5-diphenyl constraints position pendant pharmacophores optimally for simultaneous engagement of adjacent enzyme subpockets, validating the pharmacophoric significance of this substitution pattern [2] [8]. The title compound 1-acetyl-5,5-diphenylimidazolidin-4-one thus embodies a strategically optimized variant where the 4-keto configuration and N1-acetyl group may facilitate novel target engagement distinct from classical 2,4-dione derivatives.

Properties

CAS Number

16459-56-6

Product Name

1-Acetyl-5,5-diphenylimidazolidin-4-one

IUPAC Name

1-acetyl-5,5-diphenylimidazolidin-4-one

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-13(20)19-12-18-16(21)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,21)

InChI Key

ULJLOHOFHHKTIT-UHFFFAOYSA-N

SMILES

CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-Acetyl-5,5-diphenyl-4-imidazolidinone

Canonical SMILES

CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.